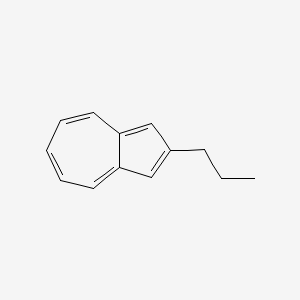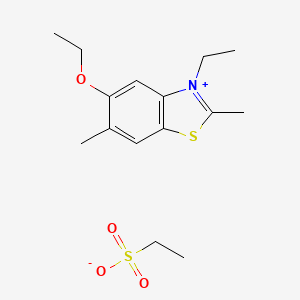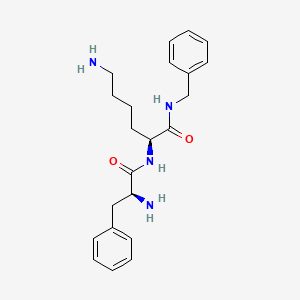
L-Phenylalanyl-N-benzyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanyl-N-benzyl-L-lysinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of L-phenylalanine and L-lysine residues, with a benzyl group attached to the lysine moiety. The presence of these specific amino acids and the benzyl group contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-N-benzyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine and L-lysine to prevent unwanted side reactions. The protected L-phenylalanine is then coupled with N-benzyl-L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-N-benzyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The peptide bond can be reduced to form amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
L-Phenylalanyl-N-benzyl-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of L-Phenylalanyl-N-benzyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide backbone allows for specific interactions with amino acid residues in the target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-L-phenylalaninol: A benzamide derivative with similar structural features.
D-phenylalanyl-N-benzyl-L-prolinamide: Another peptide compound with a benzyl group attached to the proline residue.
Uniqueness
L-Phenylalanyl-N-benzyl-L-lysinamide is unique due to the presence of both L-phenylalanine and L-lysine residues, which contribute to its distinct chemical and biological properties. The benzyl group further enhances its potential interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
666751-63-9 |
|---|---|
Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-benzylhexanamide |
InChI |
InChI=1S/C22H30N4O2/c23-14-8-7-13-20(22(28)25-16-18-11-5-2-6-12-18)26-21(27)19(24)15-17-9-3-1-4-10-17/h1-6,9-12,19-20H,7-8,13-16,23-24H2,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
InChI Key |
OVDXPFJTJRKNOL-PMACEKPBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC2=CC=CC=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
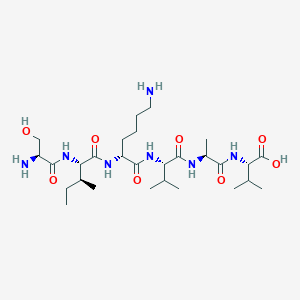
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

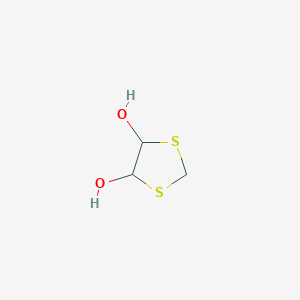
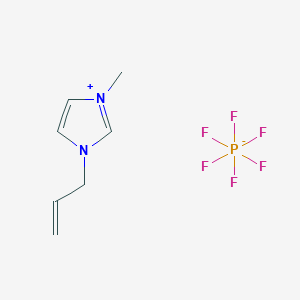
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
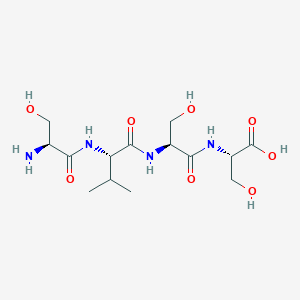
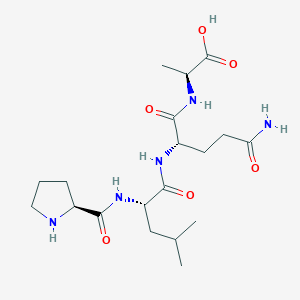
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
